Pentanoic acid, 3,5-diamino-5-oxo-

Peptide backbone engineering β-amino acid physico-chemistry Ionization state prediction

Pentanoic acid, 3,5-diamino-5-oxo- (CAS 6706-21-4), systematically named 3,5-diamino-5-oxopentanoic acid, is a non-proteinogenic diamino acid with a five-carbon backbone bearing amino groups at the C3 and C5 positions and a ketone group at C5. Its molecular formula is C₅H₁₀N₂O₃ with a molecular weight of 146.14 g/mol.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 6706-21-4
Cat. No. B12102934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanoic acid, 3,5-diamino-5-oxo-
CAS6706-21-4
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC(C(CC(=O)O)N)C(=O)N
InChIInChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)
InChIKeyXOYSDPUJMJWCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanoic acid, 3,5-diamino-5-oxo- (CAS 6706-21-4) – A β-Amino Acid Building Block for Stabilized Peptide Design and Conformational Engineering


Pentanoic acid, 3,5-diamino-5-oxo- (CAS 6706-21-4), systematically named 3,5-diamino-5-oxopentanoic acid, is a non-proteinogenic diamino acid with a five-carbon backbone bearing amino groups at the C3 and C5 positions and a ketone group at C5 . Its molecular formula is C₅H₁₀N₂O₃ with a molecular weight of 146.14 g/mol . Often referred to as β-homoasparagine, it is the β-amino acid homologue of asparagine, distinguished by the insertion of an additional methylene unit between the carboxyl and α-carbon positions, which fundamentally alters backbone geometry, hydrogen-bonding potential, and proteolytic susceptibility relative to standard α-amino acids [1].

Why Generic Substitution Fails for Pentanoic acid, 3,5-diamino-5-oxo- – Structural Isomerism Dictates Function


The compound cannot be substituted by its closest structural neighbours—L-asparagine (C4 backbone), L-glutamine (C5 α-amino acid), or isoglutamine (C5 γ-amino acid)—because each regioisomer and backbone-length variant presents a distinct distance between the carboxyl and amino functional groups, a different pKa profile, and a unique hydrogen-bonding network in the solid state [1]. The 3,5-diamino substitution pattern, which makes it a β-amino acid, places the side-chain amide and amino groups in a spatial arrangement inaccessible to α- or γ-amino acid analogues [2]. A generic substitution based solely on molecular formula equivalence (C₅H₁₀N₂O₃) would therefore produce peptides with altered secondary structure, compromised proteolytic resistance, or modified receptor recognition, as documented for β-amino acid substitutions in bioactive peptide sequences [3].

Quantitative Differentiation Evidence for Pentanoic acid, 3,5-diamino-5-oxo- Against In-Class Comparators


Backbone Length and pKa Shift: β-Homoasparagine vs. L-Asparagine

The compound contains a five-carbon backbone (C5) versus the four-carbon backbone (C4) of its α-amino acid homologue, L-asparagine. This additional methylene group shifts the prototypical pKa of the carboxylic acid from approximately 2.02 (asparagine) to a predicted value of 3.67 ± 0.10 for the target compound . The increased distance between the carboxyl and amino functions also increases the number of freely rotatable bonds from 3 (asparagine) to 4, conferring distinct conformational flexibility [1].

Peptide backbone engineering β-amino acid physico-chemistry Ionization state prediction

Crystal Structure Aggregation Pattern: DL-3,5-Diamino-5-oxopentanoic acid vs. L-Glutamine

In the crystal structure of DL-3,5-diamino-5-oxopentanoic acid, molecules aggregate into double layers involving head-to-tail sequences stabilised by hydrogen bonds between main-chain atoms [1]. This pattern is fundamentally different from the aggregation observed in L-glutamine (2,5-diamino-5-oxopentanoic acid), despite identical molecular formula and molecular weight (146.14 g/mol) [1]. The distinct solid-state arrangement implies that substituting 3,5-diamino for 2,5-diamino regioisomers will produce different crystal packing, solubility, and formulation behaviour in solid-dosage applications.

Solid-state chemistry Amino acid crystallography Hydrogen-bond networks

Proteolytic Stability of β-Amino Acid-Containing Peptides: Class-Level Evidence for β-Homoasparagine Incorporation

Peptides constructed entirely of β-amino acids or incorporating β-amino acid residues demonstrate marked resistance to proteolytic degradation compared to α-peptide counterparts [1]. In one study, all ten tested β-peptides were resilient to proteolysis by common peptidases [1]. Incorporation of β-homoamino acids, including β-homoasparagine, has been specifically reported to render peptides resistant to degradation, increasing biological half-life . While direct quantitative half-life data for the target compound relative to an exact α-peptide comparator is not available in primary literature, the class-level evidence base is strong and reproducible across multiple β-amino acid scaffolds.

Peptide proteolytic stability β-peptide pharmacology Drug half-life extension

Regioisomeric Differentiation: 3,5-Diamino vs. 4,5-Diamino (Isoglutamine) in Muramyl Dipeptide Analogues

Isoglutamine (4,5-diamino-5-oxopentanoic acid) is a critical component of muramyl dipeptide (MDP), where it acts as the C-terminal residue for NOD2 receptor activation [1]. The target compound, 3,5-diamino-5-oxopentanoic acid, is a constitutional isomer with the amino group shifted from C4 to C3. This shift prevents the compound from occupying the same binding pocket geometry as isoglutamine in MDP-mimetic peptides, thereby abolishing NOD2 agonist activity [1]. Consequently, the target compound serves as an isomeric 'null' comparator or structural probe in immunopharmacology studies where the isoglutamine pharmacophore must be systematically varied.

Immunostimulatory peptides Muramyl dipeptide analogues NOD2 receptor

Procurement-Driven Application Scenarios for Pentanoic acid, 3,5-diamino-5-oxo-


Solid-Phase Peptide Synthesis of Proteolytically Stabilized β-Peptides

The target compound is supplied as a Fmoc- or Boc-protected β-homoasparagine building block for solid-phase peptide synthesis (SPPS). Its incorporation replaces a standard α-asparagine residue, conferring resistance to peptidases as evidenced by class-level β-peptide stability data [1]. Researchers synthesising bioactive peptides requiring extended in vivo half-life should procure this monomer rather than generic α-amino acid alternatives.

Crystallography and Solid-State Formulation Studies of Non-Proteinogenic Amino Acids

The distinct double-layer crystal aggregation pattern of DL-3,5-diamino-5-oxopentanoic acid, fundamentally different from L-glutamine, makes it a candidate for comparative solid-state studies [2]. Formulation scientists investigating amino acid excipients where dissolution rate or compressibility differ from standard L-amino acids can utilise this compound as a structurally characterised comparator.

Negative Control Probe in NOD2 Immunopharmacology

Because isoglutamine (4,5-diamino isomer) is essential for NOD2 receptor activation in muramyl dipeptide signalling, the 3,5-diamino isomer serves as a structurally matched but functionally inactive control compound [3]. Immunologists and medicinal chemists designing MDP analogues should procure the target compound as a systematic regioisomeric probe for target engagement studies.

Conformational Library Expansion for Peptidomimetic Design

With one additional rotatable bond and a shifted pKa relative to α-asparagine, the compound expands the accessible conformational space of designed peptides . Computational chemists and peptide engineers seeking to fine-tune backbone flexibility for receptor fit or pH-dependent folding can integrate this β-amino acid into their virtual screening libraries.

Quote Request

Request a Quote for Pentanoic acid, 3,5-diamino-5-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.